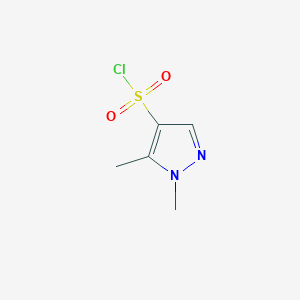

1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,5-dimethylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2S/c1-4-5(11(6,9)10)3-7-8(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNDJYIYDFTXCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588679 | |

| Record name | 1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005613-94-4 | |

| Record name | 1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical properties, a probable synthesis protocol, safety information, and its applications in the development of novel therapeutics.

Core Chemical Data

This compound is a substituted pyrazole derivative. The sulfonyl chloride functional group makes it a reactive intermediate for the synthesis of a variety of sulfonamides and other derivatives.

| Property | Value | Source |

| CAS Number | 1005613-94-4 | [1] |

| Molecular Formula | C5H7ClN2O2S | [2][3][4] |

| Molecular Weight | 194.64 g/mol | [3] |

| Physical State | Liquid | [2] |

Synthesis Protocol

Reaction: Sulfonylation of 1,5-dimethyl-1H-pyrazole.

Reagents and Materials:

-

1,5-dimethyl-1H-pyrazole

-

Chlorosulfonic acid

-

Thionyl chloride

-

Chloroform

-

Ice-cold water

-

Dichloromethane

-

Sodium sulfate

-

Reaction flask equipped with a stirrer and under a nitrogen atmosphere

Experimental Procedure:

-

Preparation: In a reaction flask, dissolve 1,5-dimethyl-1H-pyrazole in chloroform.

-

Sulfonylation: Cool the mixture to 0°C. Slowly add this solution to a stirred solution of chlorosulfonic acid in chloroform, maintaining the temperature at 0°C under a nitrogen atmosphere.

-

Heating: After the addition is complete, raise the temperature of the reaction mixture to 60°C and continue stirring for several hours.

-

Thionyl Chloride Addition: Add thionyl chloride to the reaction mixture at 60°C over a period of 20 minutes and continue to stir for an additional 2 hours at the same temperature.

-

Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the reaction is complete, cool the mixture to 0-10°C. Carefully pour the reaction mass into a mixture of dichloromethane and ice-cold water.

-

Extraction and Drying: Separate the organic layer. Dry the organic layer over sodium sulfate.

-

Purification: Evaporate the solvent under vacuum to yield this compound.

Experimental Workflow

Caption: Synthesis workflow for this compound.

Safety Information

A specific Safety Data Sheet (SDS) for this compound was not found. However, based on the safety data for structurally similar pyrazole sulfonyl chlorides, the following hazards and precautionary measures should be considered.[6][7][8][9]

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed.[6][8][9] | P264: Wash skin thoroughly after handling.[6] |

| H311: Toxic in contact with skin.[6][9] | P270: Do not eat, drink or smoke when using this product.[6] |

| H315: Causes skin irritation.[6][8][9] | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[6][7] |

| H318: Causes serious eye damage.[6][9] | P301 + P312: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell.[6] |

| H335: May cause respiratory irritation.[8] | P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/ doctor if you feel unwell.[6] |

| H372: Causes damage to organs (spleen, Thyroid) through prolonged or repeated exposure.[6][9] | P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor.[6][7] |

| H412: Harmful to aquatic life with long lasting effects.[6][9] | P405: Store locked up.[6][7] |

| P501: Dispose of contents/ container to an approved waste disposal plant.[6][7] |

Handling and Storage:

-

Handle in a well-ventilated area, preferably under a chemical fume hood.[7]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[7]

-

Store in a tightly closed container in a dry and cool place.[7]

Applications in Research and Drug Development

Pyrazole sulfonyl chlorides are valuable reagents in medicinal chemistry, primarily for the synthesis of sulfonamides. Pyrazole and sulfonamide moieties are present in a wide range of pharmacologically active compounds.

Key Application Areas:

-

Scaffold for Novel Therapeutics: this compound serves as a versatile starting material for creating libraries of novel compounds to be screened for various biological activities.

-

Inhibitor Synthesis: Related pyrazole sulfonyl chlorides have been instrumental in developing inhibitors for enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which are targets for inflammatory and neurological disorders.[10]

-

Antiproliferative Agents: Pyrazole-4-sulfonamide derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against cancer cell lines.[5][11]

-

Glucocorticoid Receptor Modulators: 1-Methyl-1H-pyrazole-4-sulfonyl chloride is used in the preparation of benzoindazoles which act as glucocorticoid receptor modulators.[12]

Signaling Pathway and Logical Relationships

The primary role of this compound is as a chemical intermediate. Its utility in drug discovery is based on its ability to react with various amines to form a diverse library of sulfonamides, which can then be screened for biological activity against specific targets.

Caption: Role of this compound in drug discovery.

References

- 1. 1005613-94-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride [oakwoodchemical.com]

- 4. scbt.com [scbt.com]

- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI) | 288148-34-5 [chemicalbook.com]

In-Depth Technical Guide: Structure Elucidation of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. Due to the limited availability of published experimental data for this specific isomer, this guide combines established synthetic methodologies for analogous compounds with predicted spectral data to facilitate its identification and use in research and development.

Chemical Structure and Properties

This compound is a substituted pyrazole derivative containing a sulfonyl chloride functional group. This combination of a heteroaromatic ring and a reactive sulfonyl chloride moiety makes it a valuable intermediate in medicinal chemistry for the synthesis of various sulfonamide derivatives with potential biological activities.

Below is a summary of its key chemical properties.

| Property | Value | Source |

| Molecular Formula | C₅H₇ClN₂O₂S | Fluorochem[1] |

| Molecular Weight | 194.63 g/mol | Fluorochem[1] |

| CAS Number | 1005613-94-4 | Fluorochem[1] |

| Appearance | Predicted: Colorless to light yellow solid or liquid | - |

| Canonical SMILES | CC1=C(S(=O)(=O)Cl)C=NN1C | Fluorochem[1] |

| InChI Key | UYNDJYIYDFTXCG-UHFFFAOYSA-N | Fluorochem[1] |

Synthesis

The synthesis of this compound can be logically approached in two main stages: the synthesis of the 1,5-dimethyl-1H-pyrazole precursor, followed by its chlorosulfonylation.

Synthesis of 1,5-dimethyl-1H-pyrazole

The synthesis of the 1,5-dimethyl-1H-pyrazole core can be achieved through the condensation of a suitable diketone with methylhydrazine. This is a well-established method for the formation of pyrazole rings.[2]

Chlorosulfonylation of 1,5-dimethyl-1H-pyrazole

The final step involves the introduction of the sulfonyl chloride group at the 4-position of the pyrazole ring. This is typically achieved by reacting the pyrazole with an excess of chlorosulfonic acid, often with the addition of thionyl chloride to facilitate the reaction.[2]

Experimental Protocols

The following are detailed experimental protocols adapted from the synthesis of analogous pyrazole sulfonyl chlorides.[2]

Synthesis of 1,5-dimethyl-1H-pyrazole

-

To a solution of pentane-2,4-dione (1.0 eq) in a suitable solvent such as methanol or ethanol, add methylhydrazine (1.0-1.2 eq) dropwise at room temperature.

-

The reaction is typically exothermic. After the initial exotherm subsides, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography on silica gel to yield pure 1,5-dimethyl-1H-pyrazole.

Synthesis of this compound

-

In a flask equipped with a dropping funnel and a reflux condenser, cool chlorosulfonic acid (5-10 eq) to 0 °C in an ice bath.

-

Slowly add 1,5-dimethyl-1H-pyrazole (1.0 eq) to the cooled chlorosulfonic acid with vigorous stirring.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C for 4-6 hours.

-

To the reaction mixture, add thionyl chloride (1.5-2.0 eq) dropwise at 60-80 °C and continue heating for an additional 1-2 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum.

-

Further purification can be achieved by recrystallization or column chromatography.

Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the C3-H proton of the pyrazole ring.

-

A singlet for the N-methyl protons.

-

A singlet for the C5-methyl protons.

¹³C NMR: The carbon NMR spectrum should exhibit five signals corresponding to the five carbon atoms in the molecule:

-

Two signals for the quaternary carbons of the pyrazole ring (C4 and C5).

-

One signal for the methine carbon of the pyrazole ring (C3).

-

One signal for the N-methyl carbon.

-

One signal for the C5-methyl carbon.

| Predicted ¹H NMR Data (CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~7.5 - 8.0 | s, 1H (C3-H) |

| ~3.8 - 4.0 | s, 3H (N-CH₃) |

| ~2.4 - 2.6 | s, 3H (C5-CH₃) |

| Predicted ¹³C NMR Data (CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | C5 |

| ~140 - 145 | C3 |

| ~110 - 115 | C4 |

| ~35 - 40 | N-CH₃ |

| ~10 - 15 | C5-CH₃ |

Note: The predicted chemical shifts are estimations and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

| Predicted IR Data | |

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3150 | C-H stretching (aromatic) |

| ~2900 - 3000 | C-H stretching (aliphatic) |

| ~1500 - 1600 | C=C and C=N stretching (pyrazole ring) |

| ~1370 - 1390 | S=O stretching (asymmetric) |

| ~1170 - 1190 | S=O stretching (symmetric) |

| ~700 - 800 | S-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The predicted monoisotopic mass and major fragmentation patterns are valuable for structural confirmation.

| Predicted Mass Spectrometry Data | |

| m/z | Assignment |

| 193.9917 | [M]⁺ (Monoisotopic Mass)[3] |

| 194.9990 | [M+H]⁺[3] |

| 159 | [M-Cl]⁺ |

| 95 | [M-SO₂Cl]⁺ |

Logical Relationships in Structure Elucidation

The process of structure elucidation follows a logical workflow, where each piece of analytical data contributes to the final confirmation of the chemical structure.

Conclusion

This technical guide outlines the key aspects of the synthesis and structural elucidation of this compound. While experimental data for this specific compound is sparse, the provided protocols, based on established chemical principles and data from closely related analogues, offer a solid foundation for its preparation and characterization. The predicted spectral data serves as a valuable reference for researchers aiming to synthesize and utilize this compound in their drug discovery and development endeavors. It is recommended that any synthesis of this compound be followed by thorough experimental characterization to confirm its structure.

References

A Technical Guide to the Spectral Characteristics of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 1005613-94-4). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on analogous structures and established spectroscopic principles. It also includes a comprehensive experimental protocol for its synthesis and spectral analysis.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₇ClN₂O₂S

-

Molecular Weight: 194.64 g/mol [1]

Predicted Spectral Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | Singlet | 3H | N-CH₃ |

| ~2.6 | Singlet | 3H | C₅-CH₃ |

| ~8.0 | Singlet | 1H | C₃-H |

Prediction is based on the known spectrum of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, which shows signals at 3.79 (s, 3H), 2.55 (s, 3H), and 2.47 (s, 3H) in CDCl₃. The C₃-H proton in the target molecule is expected to be deshielded due to the adjacent sulfonyl chloride group.[3]

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~150 | C₅ |

| ~140 | C₃ |

| ~115 | C₄ |

| ~37 | N-CH₃ |

| ~14 | C₅-CH₃ |

Prediction is based on typical chemical shifts for pyrazole rings and the influence of substituents.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~2950-2850 | Medium | C-H stretching (aliphatic) |

| ~1550 | Medium | C=N stretching (pyrazole ring) |

| ~1380, ~1180 | Strong | Asymmetric and symmetric SO₂ stretching |

| ~800-700 | Strong | C-S stretching |

| ~650 | Strong | S-Cl stretching |

Characteristic strong absorptions for the sulfonyl chloride group are expected.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 194/196 | [M]⁺ molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 159 | [M - Cl]⁺ |

| 95 | [M - SO₂Cl]⁺ |

The mass spectrum is expected to show a characteristic isotopic pattern for a chlorine-containing compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of its spectral data.

Synthesis of this compound

This procedure is adapted from the synthesis of analogous pyrazole-4-sulfonyl chlorides.[3]

3.1.1. Synthesis of 1,5-dimethyl-1H-pyrazole

The synthesis of the precursor, 1,5-dimethyl-1H-pyrazole, can be achieved through the methylation of 5-methylpyrazole.

3.1.2. Sulfonylation of 1,5-dimethyl-1H-pyrazole

-

In a fume hood, add 1,5-dimethyl-1H-pyrazole (1.0 eq) dropwise to an excess of chlorosulfonic acid (≥ 4.0 eq) at 0 °C with stirring.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-4 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

The solid precipitate of this compound is collected by vacuum filtration.

-

Wash the solid with cold water and dry it under vacuum.

Spectral Data Acquisition

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR spectra should be recorded on a 300 MHz or higher field NMR spectrometer.

-

The sample should be dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.2.2. Infrared (IR) Spectroscopy

-

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (for liquids).

-

Data is reported in wavenumbers (cm⁻¹).

3.2.3. Mass Spectrometry (MS)

-

Mass spectra can be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

The data will provide information on the molecular weight and fragmentation pattern of the compound.

Workflow and Logical Relationships

The following diagrams illustrate the synthesis workflow and the logical relationship of the spectral data to the chemical structure.

Diagram 1: Synthesis Workflow

Caption: Synthesis of this compound.

Diagram 2: Spectroscopic Characterization Logic

Caption: Relationship between the compound and its spectral analysis.

References

synthesis of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride from 1,5-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride from 1,5-dimethyl-1H-pyrazole. This key intermediate is valuable in the development of various pharmaceutical compounds. This document outlines the primary synthetic route, detailed experimental protocols, and relevant chemical data.

Introduction

This compound is a crucial building block in medicinal chemistry. The pyrazole sulfonamide moiety is a recognized pharmacophore present in numerous biologically active compounds. The synthesis of this sulfonyl chloride derivative is typically achieved through an electrophilic substitution reaction on the 1,5-dimethyl-1H-pyrazole ring. The C-4 position of the pyrazole ring is the most favorable site for such substitutions.

Synthetic Pathway

The most common and effective method for the synthesis of this compound is the direct chlorosulfonation of 1,5-dimethyl-1H-pyrazole. This reaction is typically carried out using chlorosulfonic acid, often in the presence of a dehydrating agent like thionyl chloride, with a suitable solvent such as chloroform.

Caption: Synthetic route for this compound.

Experimental Protocol

The following experimental protocol is adapted from a similar synthesis of pyrazole-4-sulfonyl chloride derivatives and is expected to be directly applicable for the synthesis of this compound.[1]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 1,5-dimethyl-1H-pyrazole | 96.13 | 25 g | 260 mmol |

| Chlorosulfonic acid | 116.52 | 166.7 g | 1430 mmol |

| Thionyl chloride | 118.97 | 40.8 g | 343.2 mmol |

| Chloroform | 119.38 | 250 mL | - |

| Dichloromethane | 84.93 | As needed | - |

| Ice-cold water | 18.02 | As needed | - |

| Sodium sulfate (anhydrous) | 142.04 | As needed | - |

Procedure:

-

In a flask equipped with a stirrer and under a nitrogen atmosphere, a solution of 1,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in 75 mL of chloroform is prepared.

-

This solution is added very slowly at 0°C to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform.

-

The temperature of the reaction mixture is then raised to 60°C and stirring is continued for 10 hours.

-

Thionyl chloride (40.8 g, 343.2 mmol) is added to the reaction mixture at 60°C over a period of 20 minutes.

-

The reaction is stirred for an additional 2 hours at 60°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to 0-10°C and then carefully poured into a mixture of dichloromethane and ice-cold water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Further purification can be achieved by column chromatography if necessary.

Expected Yield:

Based on the synthesis of analogous pyrazole-4-sulfonyl chlorides, a yield of approximately 90% is expected.[1]

Quantitative Data Summary

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected Yield |

| This compound | 1005613-94-4 | C5H7ClN2O2S | 194.64 | Pale yellow solid | ~90%[1] |

Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring acts as the nucleophile, attacking the electrophilic sulfur atom of the chlorosulfonic acid.

Caption: Electrophilic substitution mechanism for chlorosulfonation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Electrophilicity of 1,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The incorporation of a sulfonyl chloride group onto the pyrazole scaffold, as seen in 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, provides a highly reactive electrophilic center. This functional group is primarily utilized for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The electrophilicity of the sulfur atom in the sulfonyl chloride is the critical determinant of its reactivity towards nucleophiles. This guide will delve into the factors governing this electrophilicity and its practical implications in chemical synthesis.

Electronic Properties of the Pyrazole Ring and its Influence on Electrophilicity

The 1,5-dimethyl-1H-pyrazole ring exerts a significant electronic influence on the attached sulfonyl chloride group. The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. One nitrogen atom is pyridine-like (sp2 hybridized and contributing one electron to the π-system), and the other is pyrrole-like (sp2 hybridized and contributing two electrons to the π-system). This arrangement makes the pyrazole ring π-electron rich and capable of donating electron density to substituents.

In the case of this compound, the pyrazole ring is attached at the C4 position. The two methyl groups at the N1 and C5 positions are electron-donating through inductive effects. This overall electron-donating character of the 1,5-dimethyl-1H-pyrazole moiety is expected to reduce the electrophilicity of the sulfonyl chloride's sulfur atom to some extent, compared to sulfonyl chlorides attached to strongly electron-withdrawing groups. However, the inherent electron-withdrawing nature of the sulfonyl group itself ensures that the sulfur atom remains a potent electrophilic site, readily attacked by nucleophiles.

A visual representation of the key chemical structures is provided below.

Synthesis of Pyrazole Sulfonyl Chlorides

The synthesis of pyrazole-4-sulfonyl chlorides is typically achieved through the chlorosulfonation of the corresponding pyrazole precursor.

A general workflow for the synthesis of a related compound, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, is presented below. This can be adapted for this compound.

Reactivity and Formation of Sulfonamides

The primary reaction demonstrating the electrophilicity of this compound is its reaction with primary and secondary amines to form sulfonamides. This reaction is fundamental in the use of this reagent in drug discovery.

The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is typically required to neutralize the HCl byproduct.

Quantitative Data

While specific kinetic data for the reactions of this compound are not available in the reviewed literature, the yields of sulfonamide formation under various conditions provide a semi-quantitative measure of its reactivity. The following table summarizes the yields for the formation of a sulfonamide from a related pyrazole-4-sulfonyl chloride with 2-phenylethylamine using different bases and solvents.

| Entry | Base | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Triethylamine (TEA) | Dichloromethane (DCM) | 16 | 26-46 |

| 2 | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 16 | 55 |

| 3 | Diisopropylethylamine (DIPEA) | Tetrahydrofuran (THF) | 24 | 47 |

Data extrapolated from a study on a related pyrazole sulfonyl chloride.[1]

These results indicate that the choice of base and solvent significantly impacts the reaction efficiency, with DIPEA in DCM providing the best yield in this instance.

Experimental Protocols

The following are representative experimental protocols for the synthesis of a pyrazole sulfonyl chloride and its subsequent reaction to form a sulfonamide. These have been adapted from literature procedures for structurally similar compounds.[1]

6.1. Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride

-

Materials: 1,3,5-trimethyl-1H-pyrazole, chlorosulfonic acid, thionyl chloride, chloroform.

-

Procedure:

-

A solution of 1,3,5-trimethyl-1H-pyrazole (25 g, 227 mmol) in chloroform (75 mL) is prepared.

-

This solution is added slowly to a stirred solution of chlorosulfonic acid (157 g, 1.35 mol) in chloroform (175 mL) at 0 °C under a nitrogen atmosphere.

-

The reaction mixture is then heated to 60 °C and stirred for 10 hours.

-

Thionyl chloride (30.5 g, 256 mmol) is added to the reaction mixture at 60 °C over 20 minutes.

-

The reaction is stirred for an additional 2 hours at 60 °C.

-

After completion, the reaction mixture is cooled to 0-10 °C and poured into a mixture of dichloromethane and ice-cold water.

-

The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure to yield the product.

-

6.2. Synthesis of a Pyrazole Sulfonamide

-

Materials: Pyrazole-4-sulfonyl chloride, 2-phenylethylamine, diisopropylethylamine (DIPEA), dichloromethane (DCM).

-

Procedure:

-

To a solution of 2-phenylethylamine (1.05 equivalents) in dichloromethane, add diisopropylethylamine (1.5 equivalents) at 25-30 °C.

-

Add a solution of the pyrazole-4-sulfonyl chloride (1.0 equivalent) in dichloromethane to the reaction mixture at 25-30 °C.

-

Stir the reaction mixture for 16 hours at 25-30 °C.

-

Upon completion, add cold water to the reaction mixture and stir for 10 minutes.

-

Separate the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography.

-

Conclusion

This compound is a valuable and reactive building block in medicinal chemistry. Its electrophilicity, modulated by the electron-donating pyrazole ring, is sufficient to allow for efficient reaction with a wide range of nucleophiles, particularly amines, to form sulfonamides. While quantitative data to precisely rank its electrophilicity is lacking, the successful synthesis of numerous sulfonamide derivatives underscores its utility. The experimental protocols and reactivity data presented in this guide provide a practical framework for researchers to effectively employ this reagent in the synthesis of novel compounds with potential therapeutic applications. Further computational and kinetic studies would be beneficial to provide a more detailed and quantitative understanding of its electrophilic character.

References

The Reactivity of 1,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with a range of nucleophiles. This key intermediate is of significant interest in medicinal chemistry due to the prevalence of pyrazole sulfonamides in various therapeutic agents. This document details the reaction of this compound with nitrogen, oxygen, and sulfur nucleophiles, offering insights into reaction mechanisms, quantitative data on yields, and detailed experimental protocols. The guide is supplemented with diagrams generated using Graphviz to visually represent reaction pathways and experimental workflows, serving as a critical resource for professionals engaged in synthetic organic chemistry and drug discovery.

Introduction: The Pyrazole Sulfonyl Chloride Core

The this compound moiety is a versatile electrophilic building block in organic synthesis. The pyrazole ring system is a common scaffold in a multitude of pharmaceuticals, valued for its diverse biological activities which include analgesic, anti-inflammatory, and anti-cancer properties.[1] The sulfonyl chloride functional group at the 4-position of the pyrazole ring is a highly reactive electrophilic center, readily undergoing nucleophilic substitution with a wide variety of nucleophiles. This reactivity allows for the facile introduction of the pyrazole core into larger molecules, making it a valuable tool in the synthesis of complex sulfonamides, sulfonate esters, and thioethers.

The electron-withdrawing nature of the sulfonyl chloride group, combined with the electronic properties of the dimethylated pyrazole ring, governs the reactivity of the sulfur atom towards nucleophilic attack. This guide will explore the outcomes of this reactivity with primary classes of nucleophiles: amines (N-nucleophiles), alcohols and phenols (O-nucleophiles), and thiols (S-nucleophiles).

Synthesis of the Core Reagent: this compound

The precursor, 1,5-dimethyl-1H-pyrazole, is typically synthesized from 3,5-dimethyl-1H-pyrazole. The synthesis of 3,5-dimethyl-1H-pyrazole itself is a quantitative, exothermic reaction involving the coupling of pentane-2,4-dione with hydrazine hydrate.[2][3] The subsequent N-methylation to form 1,3,5-trimethyl-1H-pyrazole (a constitutional isomer of the direct precursor to the title compound) can be achieved in good yield using a base like potassium tert-butoxide followed by an alkylating agent such as methyl iodide.[2][3]

The crucial step of sulfonyl chloride formation on the pyrazole ring is achieved through reaction with chlorosulfonic acid, often in the presence of thionyl chloride to prevent the formation of the corresponding sulfonic acid.[2]

Experimental Protocol: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride

Note: This protocol is for a closely related isomer, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, as detailed in the literature. A similar procedure would be followed for the 1,5-dimethyl isomer, starting from 1,5-dimethyl-1H-pyrazole.

Materials:

-

1,3,5-trimethyl-1H-pyrazole

-

Chloroform (CHCl₃)

-

Chlorosulfonic acid (ClSO₃H)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Ice-cold water

-

Sodium sulfate (Na₂SO₄)

-

Nitrogen gas (N₂)

Procedure:

-

A solution of 1,3,5-trimethyl-1H-pyrazole (25 g, 260 mmol) in 75 mL of chloroform is prepared.

-

This solution is added very slowly to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform under a nitrogen atmosphere at 0 °C.

-

The reaction mixture's temperature is raised to 60 °C and stirring is continued for 10 hours.

-

Thionyl chloride (40.8 g, 343.2 mmol) is added to the reaction mass at 60 °C over a period of 20 minutes.

-

The reaction is stirred for an additional 2 hours at 60 °C, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mass is cooled to 0–10 °C and added to a mixture of dichloromethane and ice-cold water.

-

The lower organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under vacuum to yield 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.[2]

Reactivity with N-Nucleophiles (Amines)

The reaction of this compound with primary and secondary amines is the most well-documented and widely utilized transformation of this reagent. This reaction, a nucleophilic acyl substitution at the sulfur atom, readily forms stable sulfonamide bonds. A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.

The general workflow for this reaction is depicted below:

Quantitative Data: Reaction with Amines

| Entry | Amine Nucleophile | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 2-Phenylethylamine | DIPEA | DCM | 16 | 55 | [2] |

| 2 | Various Amines | TEA | THF | overnight | 10-91 | [4] |

| 3 | Various Amines | TEA | DCM | overnight | 7-48 | [4] |

Experimental Protocol: Synthesis of N-(2-phenylethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide

Note: This protocol is adapted from a similar synthesis using a related pyrazole-4-sulfonyl chloride.

Materials:

-

This compound (1.0 equiv)

-

2-Phenylethylamine (1.05 equiv)

-

Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Dichloromethane (DCM) (10 vol)

-

Cold water

Procedure:

-

2-Phenylethylamine is dissolved in 5 volumes of dichloromethane.

-

Diisopropylethylamine is added to the solution at 25–30 °C.

-

A solution of this compound in 5 volumes of dichloromethane is added to the reaction mixture at 25–30 °C.

-

The reaction is stirred for 16 hours at 25–30 °C, with progress monitored by TLC.

-

Upon completion, 10 volumes of cold water are added to the reaction mass and stirred for 10 minutes.

-

The lower organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under vacuum to obtain the crude product.

-

The crude compound is purified by column chromatography to yield the pure pyrazole-4-sulfonamide.[2][3]

Reactivity with O-Nucleophiles (Alcohols and Phenols)

The reaction of this compound with alcohols or phenols as nucleophiles leads to the formation of sulfonate esters. This reaction is analogous to the formation of sulfonamides from amines. A base, typically a non-nucleophilic amine such as pyridine or triethylamine, is used to scavenge the HCl produced. The reaction proceeds via nucleophilic attack of the hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride.

References

- 1. An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability and Storage of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key reagent for researchers, scientists, and professionals in drug development. Understanding the chemical behavior of this compound is crucial for ensuring its integrity, maximizing experimental success, and maintaining a safe laboratory environment.

Core Chemical Properties and Stability Profile

This compound is a reactive compound that is primarily susceptible to hydrolysis and thermal decomposition. While specific quantitative stability data for this particular molecule is not extensively published, its chemical nature as a sulfonyl chloride attached to a pyrazole ring provides a strong basis for understanding its stability profile. The product is generally stable under standard ambient conditions when stored properly.

Susceptibility to Moisture (Hydrolysis)

Like other sulfonyl chlorides, this compound readily reacts with water in a hydrolysis reaction to yield the corresponding 1,5-dimethyl-1H-pyrazole-4-sulfonic acid and hydrochloric acid. This reaction is generally irreversible and represents the primary pathway for degradation when the compound is exposed to moisture. The rate of hydrolysis can be influenced by factors such as pH and temperature. Therefore, it is imperative to handle and store the compound in a dry environment.

Thermal Stability

While generally stable at room temperature, elevated temperatures can induce thermal decomposition. For many organic compounds, thermal decomposition is a time-and-temperature-dependent process that can lead to the release of toxic fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl) gas upon combustion. It is advisable to avoid prolonged exposure to high temperatures.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Recommended storage temperature is typically found on the product label. | Minimizes the rate of potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents reaction with atmospheric moisture (hydrolysis). |

| Container | Keep container tightly closed. | Prevents ingress of moisture and air. |

| Location | Store in a dry and well-ventilated area. | Ensures a low-moisture environment and safe dispersal of any potential vapors. |

| Light Exposure | Store away from direct sunlight. | While not explicitly stated for this compound, many organic molecules are sensitive to light. |

| Incompatible Materials | Store away from strong acids, bases, oxidizing agents, and reducing agents. | Avoids potentially vigorous or hazardous reactions. |

Experimental Protocols for Stability Assessment

For researchers needing to generate specific stability data, the following general experimental protocols can be adapted for this compound.

Protocol 1: Assessment of Hydrolytic Stability

Objective: To determine the rate of hydrolysis of this compound under controlled aqueous conditions.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile.

-

Reaction Initiation: In a thermostatically controlled vessel, add a small aliquot of the stock solution to a buffered aqueous solution (e.g., at pH 4, 7, and 9) to initiate the hydrolysis reaction. The final concentration should be suitable for the analytical method used.

-

Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Sample Quenching (if necessary): Immediately quench the reaction by diluting the aliquot in a cold, anhydrous aprotic solvent (e.g., acetonitrile) to prevent further degradation before analysis.

-

Quantification: Analyze the concentration of the remaining this compound at each time point using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the concentration of the parent compound versus time to determine the rate of hydrolysis (k) and the half-life (t½) under each pH condition.

Protocol 2: Assessment of Thermal Stability

Objective: To determine the thermal decomposition profile of this compound.

Methodology:

-

Instrumentation: Utilize a Thermogravimetric Analyzer (TGA) and a Differential Scanning Calorimeter (DSC).

-

TGA Analysis:

-

Place a small, accurately weighed sample (typically 1-5 mg) of this compound into a TGA pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

-

-

DSC Analysis:

-

Place a small sample into a DSC pan and seal it.

-

Heat the sample at a controlled rate to identify endothermic or exothermic events. This can provide information on melting point and decomposition exotherms.

-

-

Data Analysis: Analyze the TGA thermogram to determine the temperature at which significant decomposition begins. The DSC thermogram will indicate the melting point and whether the decomposition is exothermic, which is a critical safety consideration.

Visualizing Stability and Handling Workflows

To further aid researchers, the following diagrams illustrate key decision-making and procedural workflows for handling this compound.

Conclusion

This compound is a valuable synthetic building block whose utility is maximized through careful attention to its stability and handling requirements. The primary degradation pathway is hydrolysis, making the exclusion of moisture paramount. Adherence to the storage and handling guidelines outlined in this document will ensure the reagent's integrity and promote safe and reproducible experimental outcomes. For applications requiring a deep understanding of its stability under specific conditions, the provided experimental protocols offer a solid framework for investigation.

An In-depth Technical Guide to the Mechanism of Sulfonylation Reactions Using Pyrazole Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms of pyrazole sulfonyl chlorides, key intermediates in the development of a wide range of biologically active compounds. The pyrazole sulfonamide moiety is a prominent pharmacophore found in numerous pharmaceuticals. This document details the synthesis of pyrazole sulfonyl chlorides, their subsequent sulfonylation reactions with various nucleophiles, and the underlying mechanistic principles.

Synthesis of Pyrazole Sulfonyl Chlorides

The primary route for the synthesis of pyrazole sulfonyl chlorides involves the direct chlorosulfonation of a pyrazole ring using chlorosulfonic acid. To prevent the degradation of the sulfonyl chloride to sulfonic acid, a mixture of chlorosulfonic acid and thionyl chloride is often employed.[1]

General Experimental Protocol for Chlorosulfonation of Pyrazoles[1]

A solution of the substituted pyrazole in a suitable solvent, such as chloroform, is added dropwise to a stirred solution of chlorosulfonic acid in the same solvent at 0 °C under a nitrogen atmosphere. The reaction mixture is then heated to 60 °C and stirred for several hours. Thionyl chloride is subsequently added, and the mixture is stirred for an additional period at the same temperature. After cooling, the reaction mixture is carefully poured into a mixture of dichloromethane and ice-cold water. The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure to yield the pyrazole sulfonyl chloride.

Example: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride[1]

To a stirred solution of chlorosulfonic acid (166.7 g, 1.43 mol) in chloroform (175 mL) at 0 °C, a solution of 3,5-dimethyl-1H-pyrazole (25 g, 0.26 mol) in chloroform (75 mL) was added slowly. The reaction mixture was then heated to 60 °C for 10 hours. Thionyl chloride (40.8 g, 0.34 mol) was added, and stirring was continued for another 2 hours at 60 °C. The reaction was monitored by TLC. Upon completion, the mixture was cooled to 0-10 °C and quenched with a mixture of dichloromethane and ice water. The organic layer was separated, dried, and concentrated to give 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride as a pale yellow solid (yield: 90%).[1]

A similar procedure can be followed for the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, starting from 1,3,5-trimethyl-1H-pyrazole.[1]

Mechanism of Sulfonylation Reactions

The sulfonylation of nucleophiles, such as amines, alcohols, and phenols, with pyrazole sulfonyl chlorides is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride group.

General Mechanism

The reaction is believed to proceed through a nucleophilic attack of the heteroatom (N, O) of the nucleophile on the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a transient pentacoordinate intermediate or a transition state, followed by the departure of the chloride leaving group to yield the sulfonated product. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

While specific computational or kinetic studies on the mechanism of sulfonylation reactions using pyrazole sulfonyl chlorides are not extensively available in the reviewed literature, the proposed mechanism is consistent with the well-established mechanism for the sulfonylation of amines and alcohols by other aryl sulfonyl chlorides.

Sulfonylation of Amines

The reaction of pyrazole sulfonyl chlorides with primary and secondary amines is a common method for the synthesis of pyrazole sulfonamides. The reaction conditions, including the choice of base and solvent, can significantly influence the reaction yield.

Experimental Protocol for Sulfonamide Synthesis[1]

To a solution of the amine in a solvent such as dichloromethane (DCM), a base (e.g., diisopropylethylamine, DIPEA) is added at room temperature. A solution of the pyrazole sulfonyl chloride in the same solvent is then added, and the reaction mixture is stirred for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.

Quantitative Data: Synthesis of Pyrazole-4-sulfonamides

The following tables summarize the optimization of reaction conditions and the yields of various pyrazole-4-sulfonamide derivatives.

Table 1: Optimization of Base and Solvent for Sulfonamide Formation [1]

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | TEA | DCM | 0-10 | 16 | 26 |

| 2 | TEA | DCM | RT | 16 | 35 |

| 3 | TEA | Chloroform | RT | 16 | 46 |

| 4 | TEA | THF | 0-10 | 16 | 46 |

| 5 | TEA | THF | RT | 16 | 46 |

| 6 | DIPEA | DCM | 0-10 | 28 | 30 |

| 7 | DIPEA | DCM | RT | 16 | 55 |

| 8 | DIPEA | THF | 0-10 | 24 | 22 |

| 9 | DIPEA | THF | RT | 24 | 47 |

Reaction conditions: Pyrazole-4-sulfonyl chloride (1.0 equiv), 2-phenylethylamine (1.05 equiv), base (1.5 equiv), solvent (10 vol).

Table 2: Synthesis of Various 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide and 1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide Derivatives [1]

| Compound | R¹ | R² | R³ | Yield (%) |

| MR-S1-1 | H | Me | Me | 65 |

| MR-S1-3 | H | Me | Me | 52 |

| MR-S1-4 | Me | Me | Me | 55 |

| MR-S1-5 | H | Me | Me | 41 |

| MR-S1-9 | H | Me | Me | 64 |

| MR-S1-13 | H | Me | Me | 71 |

Optimized reaction conditions: DIPEA in DCM at room temperature for 16 hours.

Sulfonylation of Alcohols and Phenols

Pyrazole sulfonyl chlorides can also react with alcohols and phenols to form the corresponding pyrazole sulfonic esters (sulfonates). These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to activate the hydroxyl group and neutralize the generated HCl.

General Considerations

While detailed experimental protocols and extensive quantitative data for the sulfonylation of alcohols and phenols specifically with pyrazole sulfonyl chlorides are less commonly reported in the literature compared to amines, the general principles of sulfonylation apply. The reactivity of the hydroxyl group can be a limiting factor, and for less reactive alcohols, stronger bases or activating agents may be necessary.

Illustrative Workflow for Sulfonate Synthesis

Conclusion

Pyrazole sulfonyl chlorides are versatile reagents for the synthesis of a variety of sulfonated compounds, with pyrazole sulfonamides being of particular importance in medicinal chemistry. The synthesis of these sulfonyl chlorides is well-established, and their subsequent reactions with amines proceed with good to excellent yields under optimized conditions. While the general mechanism of sulfonylation is understood to be a nucleophilic substitution, further detailed computational and kinetic studies are needed to fully elucidate the specific mechanistic nuances imparted by the pyrazole ring. The sulfonylation of alcohols and phenols with pyrazole sulfonyl chlorides, although less documented, represents a promising area for further investigation to expand the synthetic utility of these valuable building blocks.

References

physical and chemical properties of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its pyrazole core, a privileged scaffold in numerous pharmaceuticals, combined with the reactive sulfonyl chloride moiety, makes it a valuable building block for the synthesis of a diverse range of sulfonamide derivatives. These derivatives have shown promise in a variety of therapeutic areas, exhibiting activities such as antiproliferative and enzyme inhibitory effects. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available, certain values are predicted based on structurally similar compounds and computational models.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇ClN₂O₂S | - |

| Molecular Weight | 194.64 g/mol | - |

| Appearance | Liquid | [1] |

| Melting Point | Not available (Predicted for 1-methyl-1H-pyrazole-4-sulfonyl chloride: 89.04 °C) | |

| Boiling Point | Not available (Predicted for 1-methyl-1H-pyrazole-4-sulfonyl chloride: 285.03 °C) | |

| Density | Not available (Predicted for 1-methyl-1H-pyrazole-4-sulfonyl chloride: 1.43 g/cm³) | |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and THF. Low solubility in water. | [1] |

Table 2: Chemical Properties and Safety Information

| Property | Description | Source |

| Chemical Name | This compound | - |

| CAS Number | 1005613-94-4 | [1] |

| Reactivity | The sulfonyl chloride group is highly electrophilic and reacts readily with nucleophiles such as amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonate esters, and thioesters. It is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. It is incompatible with strong bases and oxidizing agents. | [2][3] |

| Stability | Sulfonyl chlorides, in general, can be thermally unstable and susceptible to hydrolysis. Heteroaromatic sulfonyl chlorides' stability can be influenced by the nature of the heterocyclic ring. It is recommended to store the compound in a cool, dry place under an inert atmosphere. | [2][4] |

| Hazards | Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful if swallowed. |

Experimental Protocols

Synthesis of 1,5-dimethyl-1H-pyrazole

The precursor, 1,5-dimethyl-1H-pyrazole, can be synthesized via the condensation of acetylacetone with methylhydrazine.

Materials:

-

Acetylacetone

-

Methylhydrazine

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve acetylacetone (1.0 eq) in ethanol.

-

Slowly add methylhydrazine (1.0 eq) to the stirred solution. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude 1,5-dimethyl-1H-pyrazole can be purified by distillation or column chromatography.

Synthesis of this compound

This protocol is adapted from the synthesis of structurally similar pyrazole-4-sulfonyl chlorides.

Materials:

-

1,5-dimethyl-1H-pyrazole

-

Chlorosulfonic acid

-

Thionyl chloride

-

Chloroform

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, and cooled in an ice bath, place a solution of 1,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform.

-

Slowly add chlorosulfonic acid (approx. 5.5 eq) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for several hours.

-

Monitor the reaction by TLC.

-

To the reaction mixture, add thionyl chloride (approx. 1.3 eq) dropwise at 60 °C and continue stirring for an additional 1-2 hours.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Separate the organic layer, wash it with cold water and brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound, which can be used in subsequent steps without further purification or can be purified by vacuum distillation.

Reactivity and Applications in Drug Discovery

This compound is a key intermediate for the synthesis of a wide array of sulfonamides. The general reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond.

This synthetic versatility allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Pyrazole sulfonamide derivatives have been investigated for various biological activities, including:

-

Antiproliferative Activity: Many pyrazole-based compounds have been shown to inhibit the growth of cancer cells.[5]

-

Enzyme Inhibition: This class of compounds has been found to inhibit various enzymes, such as carbonic anhydrases and kinases, which are important targets in the treatment of several diseases.[6]

-

Signaling Pathway Modulation: Pyrazole-containing drugs have been developed to target specific signaling pathways, such as the MAP kinase pathway, which is often dysregulated in cancer.[7]

Visualizations

The following diagrams illustrate the synthetic pathway to this compound and its subsequent use in synthesizing biologically active sulfonamides, as well as a representative signaling pathway that can be targeted by pyrazole derivatives.

Caption: Synthetic route to this compound and its derivatives.

Caption: The MAPK signaling pathway, a target for pyrazole-based inhibitors in cancer therapy.[7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Significance of Substituted Pyrazole Sulfonyl Chlorides

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, synthesis, and profound significance of substituted pyrazole sulfonyl chlorides in modern medicinal chemistry. This whitepaper elucidates the journey of these versatile intermediates from their conceptual origins to their role in the development of targeted therapeutics.

Substituted pyrazole sulfonyl chlorides have emerged as a cornerstone in the synthesis of a diverse array of biologically active molecules. Their intrinsic reactivity and the inherent pharmacological potential of the pyrazole nucleus have positioned them as "privileged scaffolds" in the design of novel drugs. This guide provides an in-depth exploration of their history, synthesis, and ever-expanding role in the pharmaceutical landscape.

A Legacy of Discovery: From Pyrazoles to their Sulfonylated Derivatives

The story of pyrazole sulfonyl chlorides is intrinsically linked to the discovery of the pyrazole ring itself. In 1883, German chemist Ludwig Knorr first synthesized a pyrazole derivative, laying the foundation for a new class of heterocyclic compounds. While Knorr's initial work did not involve sulfonyl chlorides, the subsequent understanding of electrophilic aromatic substitution reactions on the pyrazole ring paved the way for their development. The introduction of the sulfonyl chloride moiety onto the pyrazole core unlocked a new dimension of chemical reactivity, enabling the facile synthesis of a vast library of sulfonamide derivatives.

The direct sulfonation of pyrazoles, typically at the C-4 position, is achieved through electrophilic substitution using reagents like fuming sulfuric acid or sulfur trioxide. The resulting pyrazole sulfonic acid can then be converted to the corresponding sulfonyl chloride. A common and effective method for the direct chlorosulfonation of pyrazoles involves the use of chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride to improve yields and minimize side reactions. This advancement was crucial for harnessing the full potential of the pyrazole scaffold in medicinal chemistry.

Synthetic Methodologies: Crafting the Molecular Tools

The synthesis of substituted pyrazole sulfonyl chlorides is a critical step in the development of pyrazole-based therapeutics. The primary method involves the direct chlorosulfonation of a pre-formed substituted pyrazole ring.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

A robust and scalable procedure for the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is as follows:

-

Preparation of the Pyrazole: 3,5-Dimethyl-1H-pyrazole is synthesized via the condensation of pentane-2,4-dione with hydrazine hydrate in methanol. This reaction is typically exothermic and proceeds with high yield.[1]

-

Chlorosulfonation: The 3,5-dimethyl-1H-pyrazole is dissolved in a suitable solvent, such as chloroform.[1]

-

The solution is then slowly added to a stirred solution of chlorosulfonic acid in chloroform at a controlled temperature, usually around 0 °C, under an inert atmosphere.[1]

-

The reaction mixture is gradually warmed to 60 °C and stirred for several hours.[1]

-

Thionyl chloride is subsequently added to the reaction mixture at 60 °C to facilitate the conversion of any remaining sulfonic acid to the sulfonyl chloride.[1]

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction is quenched by carefully adding the mixture to ice-water.

-

The organic layer is separated, dried over a drying agent like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, which can be further purified if necessary.[1]

This general protocol can be adapted for a variety of substituted pyrazoles, providing access to a wide range of sulfonyl chloride building blocks.

The Significance in Drug Discovery: A Multitude of Therapeutic Applications

The true significance of substituted pyrazole sulfonyl chlorides lies in their role as precursors to a vast array of pharmacologically active sulfonamides. The reactivity of the sulfonyl chloride group allows for its facile reaction with a diverse range of amines, leading to the generation of extensive compound libraries for high-throughput screening.

Anticancer Activity

Pyrazole sulfonamide derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer. They have been shown to inhibit key enzymes involved in tumor growth and proliferation, such as kinases and carbonic anhydrases.

| Compound Class | Target | Example IC50 Values | Reference |

| Pyrazole-based benzenesulfonamides | Carbonic Anhydrase IX (hCA IX) | 0.15 µM | |

| Pyrazole-based benzenesulfonamides | Carbonic Anhydrase XII (hCA XII) | 0.12 µM | |

| Indole-pyrazole hybrids | Cyclin-Dependent Kinase 2 (CDK2) | 0.074 µM | [2] |

| Pyrazolo[4,3-c]pyridines | MCF-7 (breast cancer cell line) | 1.937 µg/mL | [2] |

| Pyrazolo[4,3-c]pyridines | HepG2 (liver cancer cell line) | 3.695 µg/mL | [2] |

| Benzimidazole-pyrazole hybrids | A549 (lung cancer cell line) | 0.15 µM | [2] |

Anti-inflammatory Activity

The most prominent example of a pyrazole sulfonamide is Celecoxib, a selective COX-2 inhibitor used for the treatment of inflammation and pain.[3][4] The sulfonamide moiety is crucial for its selective binding to the COX-2 enzyme.

Antibacterial and Antifungal Activity

Substituted pyrazole sulfonamides have also shown promising activity against various bacterial and fungal pathogens.

| Compound Class | Organism | Example MIC Values | Reference |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Escherichia coli 1924 | 1 µg/mL | [5] |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Staphylococcus aureus (multidrug-resistant) | 1-32 µg/mL | [5] |

| Pyrazole-thiazole hybrids | Methicillin-resistant S. aureus (MRSA) | <0.2 µM | [5] |

| Quinoline-substituted pyrazoles | Various bacteria | 0.12–0.98 µg/mL | [5] |

| Pyrazole-triazole hybrids | Various bacteria | 10–15 µg/mL | [5] |

Visualizing the Core Concepts

To further illustrate the central themes of this guide, the following diagrams, generated using the DOT language, provide a visual representation of key processes and relationships.

References

- 1. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]

- 4. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of novel sulfonamides derived from 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. Pyrazole-sulfonamide scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active compounds, including anti-inflammatory, anti-cancer, and antimicrobial agents. The protocols outlined below detail the synthesis of the key pyrazole sulfonyl chloride intermediate and its subsequent conversion to a diverse range of sulfonamides.

I. Introduction

The pyrazole ring system is a versatile heterocyclic motif that forms the core of many therapeutic agents. When combined with a sulfonamide functional group, the resulting scaffold often exhibits potent and selective biological activities. Notably, pyrazole sulfonamides have been identified as effective inhibitors of enzymes such as carbonic anhydrases, which are implicated in several pathologies including cancer.[1][2] This document provides detailed experimental procedures for the synthesis of this compound and its application in the preparation of novel sulfonamide derivatives.

II. Synthesis of this compound

The synthesis of the target sulfonyl chloride is a two-step process starting from readily available reagents. The first step involves the formation of the 1,5-dimethyl-1H-pyrazole ring, followed by sulfonylchlorination at the C4 position.

Experimental Workflow for Synthesis of this compound

Caption: Workflow for the synthesis of the key intermediate.

Protocol 1: Synthesis of 1,5-dimethyl-1H-pyrazole

This protocol is adapted from the synthesis of analogous dimethylpyrazole derivatives.

-

To a solution of pentane-2,4-dione (1.0 eq) in ethanol, add methylhydrazine (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude 1,5-dimethyl-1H-pyrazole. The product is often of sufficient purity for the next step, or it can be purified by distillation.

Protocol 2: Synthesis of this compound

This protocol is based on the sulfonylchlorination of similar pyrazole systems.[3]

-

In a flask equipped with a dropping funnel and under a nitrogen atmosphere, add 1,5-dimethyl-1H-pyrazole (1.0 eq) to chloroform (3 volumes).

-

Slowly add this solution to a stirred solution of chlorosulfonic acid (5.5 eq) in chloroform (7 volumes) at 0°C.

-

After the addition is complete, gradually raise the temperature of the reaction mixture to 60°C and stir for 10 hours.

-

To the reaction mixture, add thionyl chloride (1.3 eq) dropwise over 20 minutes at 60°C and continue stirring for an additional 2 hours.

-

Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to 0-10°C.

-

Carefully pour the reaction mixture into a mixture of dichloromethane and ice-cold water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum to yield this compound as a solid.

Data Presentation: Synthesis of Pyrazole Sulfonyl Chlorides

The following table presents typical yields for the synthesis of related pyrazole sulfonyl chlorides, which are expected to be comparable for the 1,5-dimethyl isomer.

| Precursor | Sulfonylating Agent | Solvent | Yield (%) | Reference |

| 3,5-dimethyl-1H-pyrazole | Chlorosulfonic Acid / Thionyl Chloride | Chloroform | 90 | [3] |

| 1,3,5-trimethyl-1H-pyrazole | Chlorosulfonic Acid / Thionyl Chloride | Chloroform | 90 | [3] |

III. Synthesis of Novel Sulfonamides

The synthesized this compound can be readily reacted with a variety of primary and secondary amines to generate a library of novel sulfonamides.

Experimental Workflow for Sulfonamide Synthesis

Caption: General workflow for the synthesis of pyrazole sulfonamides.

Protocol 3: General Procedure for the Synthesis of N-substituted-1,5-dimethyl-1H-pyrazole-4-sulfonamides

-

Dissolve the desired amine (1.05 eq) and diisopropylethylamine (DIPEA) (1.5 eq) in dichloromethane (DCM) (5 volumes).

-

To this solution, add a solution of this compound (1.0 eq) in DCM (5 volumes) at room temperature (25-30°C).

-

Stir the reaction mixture for 16 hours. Monitor the progress of the reaction by TLC.

-

Upon completion, add cold water (10 volumes) to the reaction mixture and stir for 10 minutes.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude product.

-

Purify the crude sulfonamide by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Data Presentation: Representative Yields of Sulfonamide Synthesis

The following table provides representative yields for the synthesis of sulfonamides from related pyrazole-4-sulfonyl chlorides with various amines. Yields are expected to be similar for reactions with this compound.

| Pyrazole Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) | Reference |

| 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | DIPEA | DCM | 55 | [3] |

| 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | DIPEA | DCM | 52 | [3] |

| 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | Piperidine | TEA | THF | 91 | [4] |

| p-Toluenesulfonyl chloride | Aniline | Pyridine | - | ~100 | [5] |

| Benzenesulfonyl chloride | Piperidine | Pyridine | DCM | 92 | [5] |

IV. Application in Drug Discovery: Targeting Carbonic Anhydrase IX

Many pyrazole sulfonamides have been shown to be potent inhibitors of carbonic anhydrase IX (CAIX), a transmembrane enzyme that is highly expressed in many types of tumors and is associated with poor prognosis.[1] CAIX expression is induced by hypoxia via the Hypoxia-Inducible Factor-1α (HIF-1α) transcription factor.[2] By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CAIX helps to maintain a neutral intracellular pH (pHi) in cancer cells while contributing to an acidic tumor microenvironment, which promotes tumor progression and metastasis.[2]

Inhibition of CAIX by sulfonamides leads to a decrease in the cancer cell's intracellular pH. This intracellular acidification can trigger a cascade of events leading to apoptosis (programmed cell death), making CAIX an attractive target for cancer therapy.[6][7]

Signaling Pathway: CAIX Inhibition Leading to Apoptosis

Caption: CAIX inhibition by pyrazole sulfonamides disrupts pH homeostasis, leading to apoptosis.

V. Characterization of Novel Sulfonamides

Synthesized compounds should be characterized using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Column Chromatography: For purification of the final products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the synthesized sulfonamides.

-

Mass Spectrometry (MS): To determine the molecular weight of the final compounds.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the S=O stretches of the sulfonamide.

VI. Conclusion